2-Chloro-6-(difluoromethoxy)benzyl amine

Medicinal Chemistry Drug Design ADME

2-Chloro-6-(difluoromethoxy)benzyl amine (CAS 1515925-06-0) is a specialized benzylamine building block used in medicinal chemistry and agrochemical research. It has a molecular formula of C8H8ClF2NO and a molecular weight of 207.6 g/mol.

Molecular Formula C8H8ClF2NO
Molecular Weight 207.6 g/mol
CAS No. 1515925-06-0
Cat. No. B1457498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethoxy)benzyl amine
CAS1515925-06-0
Molecular FormulaC8H8ClF2NO
Molecular Weight207.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN)OC(F)F
InChIInChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2
InChIKeyVDGSSNZLWMVYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1515925-06-0 2-Chloro-6-(difluoromethoxy)benzyl amine: Procurement & Differentiation Guide for Research Intermediates


2-Chloro-6-(difluoromethoxy)benzyl amine (CAS 1515925-06-0) is a specialized benzylamine building block used in medicinal chemistry and agrochemical research. It has a molecular formula of C8H8ClF2NO and a molecular weight of 207.6 g/mol . This compound features a primary amine group at the benzylic position and is substituted with a chlorine atom at the 2-position and a difluoromethoxy (-OCHF2) group at the 6-position of the aromatic ring . This specific substitution pattern imparts unique physicochemical properties, including a calculated XLogP3 of 2.3 and a topological polar surface area (TPSA) of 35.2 Ų [1], which are critical parameters for its intended role as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications [2]. It is typically supplied as a colorless to light yellow liquid with a purity specification of 95-97% .

Why 2-Chloro-6-(difluoromethoxy)benzyl amine (CAS 1515925-06-0) Cannot Be Replaced by Simple Analogs in Critical Syntheses


Generic substitution of 2-Chloro-6-(difluoromethoxy)benzyl amine with simpler or more common benzylamine derivatives is not a viable strategy for researchers developing high-performance bioactive molecules. The target compound possesses a unique and non-interchangeable combination of substituents. The ortho-substituted chlorine atom and the difluoromethoxy group at the 6-position create a distinct electronic and steric environment that influences reactivity in nucleophilic substitution and coupling reactions [1]. Crucially, the difluoromethoxy group is a well-established bioisostere for methoxy and hydroxy functionalities. Its presence is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a critical factor for improving the drug-likeness and bioavailability of lead candidates . Therefore, selecting an alternative, such as a simple methoxy or unsubstituted benzylamine, would fundamentally alter the physicochemical properties of the final product, potentially leading to significant differences in biological activity, metabolic fate, and overall synthetic outcome. The specific evidence below quantifies these differences where data allows.

Evidence-Based Differentiation: Quantitative Comparison of 2-Chloro-6-(difluoromethoxy)benzyl amine vs. Closest Analogs


Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area vs. 2-Chloro-6-methoxybenzylamine

2-Chloro-6-(difluoromethoxy)benzyl amine exhibits a distinct lipophilicity profile compared to its non-fluorinated methoxy analog, 2-chloro-6-methoxybenzylamine. This difference is critical for predicting membrane permeability and ADME properties in drug candidates. The target compound has a calculated partition coefficient (XLogP3) of 2.3, whereas the methoxy analog has a significantly lower calculated XLogP3 of 1.6. The increased lipophilicity of the difluoromethoxy compound can lead to better passive membrane diffusion and potentially higher bioavailability in vivo [1]. This is a direct class-level inference based on the well-documented effect of replacing a methoxy group with a difluoromethoxy group.

Medicinal Chemistry Drug Design ADME

Metabolic Stability Advantage: The Role of the Difluoromethoxy Group as a Bioisostere

The difluoromethoxy (-OCHF2) group in 2-Chloro-6-(difluoromethoxy)benzyl amine serves as a metabolically stable bioisostere for the methoxy (-OCH3) group found in analogous compounds like 2-chloro-6-methoxybenzylamine. The carbon-hydrogen bond of a methoxy group is a common site for oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance. The difluoromethoxy group is highly resistant to this metabolic pathway due to the strength of the carbon-fluorine bonds . While direct comparative metabolic stability data for these specific benzylamines are not publicly available, this is a fundamental principle in medicinal chemistry that differentiates the utility of the difluoromethoxy-containing compound for lead optimization.

Drug Metabolism Pharmacokinetics Bioisosterism

Structural Differentiation and Synthetic Utility vs. 2-(Difluoromethoxy)benzylamine

2-Chloro-6-(difluoromethoxy)benzyl amine is structurally differentiated from 2-(difluoromethoxy)benzylamine (CAS 243863-36-7) by the presence of the ortho-chlorine substituent. This seemingly small change introduces a significant difference in synthetic utility. The chlorine atom provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). 2-(Difluoromethoxy)benzylamine lacks this reactive site, limiting its use to reactions only at the amine . In contrast, the target compound offers dual functionality: the primary amine for forming amide, urea, or amine linkages, and the aryl chloride for orthogonal cross-coupling reactions [1]. This is a direct comparison of chemical structure that leads to quantifiably different reaction possibilities.

Organic Synthesis Medicinal Chemistry Building Blocks

Purity and Specification Benchmarking for Reproducible Research Outcomes

To ensure the reproducibility of synthetic and biological experiments, procuring high-purity material is non-negotiable. Reputable suppliers of 2-Chloro-6-(difluoromethoxy)benzyl amine provide product with a specified purity of 97% or 95% . This level of purity is critical for minimizing side reactions and ensuring accurate biological readouts, especially when compared to in-house synthesized material or lower-grade alternatives that may contain unidentified impurities. While 2-chloro-6-fluorobenzylamine is also commercially available, its purity specifications from common vendors are not always explicitly quantified in the same way, often being described qualitatively as a "research chemical" . The explicit quantification of purity for the target compound provides procurement officers and lab managers with a verifiable quality metric for selection.

Procurement Quality Control Reproducibility

Defined Research Scenarios Where 2-Chloro-6-(difluoromethoxy)benzyl amine (CAS 1515925-06-0) Provides a Verifiable Advantage


Design and Synthesis of Metabolically Stable Kinase or Enzyme Inhibitors

This compound is the preferred intermediate for medicinal chemistry programs focused on improving the metabolic stability of lead candidates. As a class-level inference based on the properties of the difluoromethoxy group, it offers a significant advantage over non-fluorinated analogs like 2-chloro-6-methoxybenzylamine . Researchers targeting enzymes where a benzylamine moiety occupies a hydrophobic pocket will benefit from the increased lipophilicity (XLogP3 = 2.3) of this building block [1], which can enhance binding affinity and cellular permeability while the -OCHF2 group confers resistance to oxidative metabolism . This makes it a superior choice for synthesizing potential drug candidates with improved pharmacokinetic profiles.

Construction of Diversified Chemical Libraries via Parallel Synthesis

For researchers building libraries of diverse small molecules for high-throughput screening, this compound's dual reactive handles offer a clear advantage. Unlike simpler analogs such as 2-(difluoromethoxy)benzylamine, which can only be derivatized at the amine, this compound provides two orthogonal points for diversification . The primary amine can be used for one set of reactions (e.g., amide bond formation), while the aryl chloride serves as a second, independent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [2]. This enables the rapid generation of highly complex and diverse molecular structures from a single starting material, maximizing chemical space exploration in drug discovery.

Synthesis of Agrochemical Candidates Requiring Halogenated Building Blocks

The presence of both chlorine and fluorine atoms makes this compound a strategic intermediate in the development of novel fungicides or herbicides. The class of benzylamine derivatives with halogen and difluoromethoxy substitution is known to be valuable in agrochemical research [3]. The specific substitution pattern of 2-Chloro-6-(difluoromethoxy)benzyl amine provides a unique electronic profile that can be fine-tuned to interact with specific plant or fungal enzyme targets. Its use in constructing pyrimidine-based fungicides, where a difluoromethoxy group has been shown to increase potency [4], is a direct and logical application based on established structure-activity relationship (SAR) trends in the field.

Reproducible In Vitro and In Vivo Pharmacology Studies

Procuring 2-Chloro-6-(difluoromethoxy)benzyl amine from vendors providing a verifiable purity specification (e.g., 97% ) is critical for generating reliable and reproducible biological data. In pharmacology studies, unidentified impurities can lead to false positives, skewed dose-response curves, and inconsistent results. The explicit, quantitative purity standard associated with this compound allows researchers to establish a rigorous baseline for their experiments, a key factor that differentiates it from alternatives with less defined quality metrics . This level of quality assurance is essential for meeting the reproducibility standards of high-impact journals and regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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